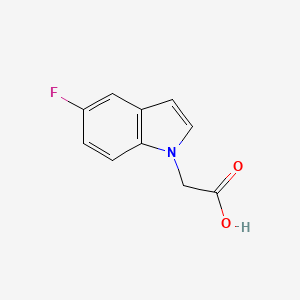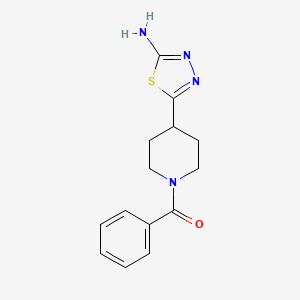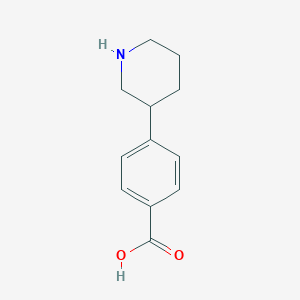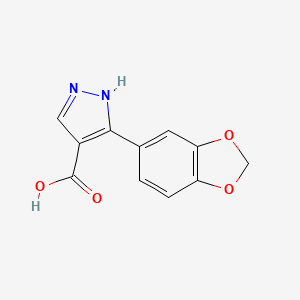
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole, which is a type of ether that consists of a benzene ring fused to a 1,3-dioxole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The 1,3-benzodioxol-5-yl group could potentially be introduced through a reaction with a suitable precursor .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a benzodioxole group at the 5-position, with a carboxylic acid group also attached to the pyrazole ring at the 4-position .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions at the pyrazole ring. The presence of the carboxylic acid group could also allow for reactions such as esterification .Wissenschaftliche Forschungsanwendungen
Overview of Applications
The chemical compound 5-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid, while not directly mentioned in the literature, falls under the broader category of pyrazole carboxylic acid derivatives, known for their extensive applications in scientific research. These derivatives exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents.
Biological Activities and Synthetic Applications
Pyrazole carboxylic acid derivatives are recognized for their biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The versatility of these compounds is attributed to their scaffold structures, which are pivotal in heterocyclic chemistry for synthesizing biologically active compounds. This mini-review highlights the synthetic methods of pyrazole carboxylic acid derivatives and their applications in medicinal chemistry, serving as a guide for scientists exploring drug development (Cetin, 2020).
Moreover, pyrazolines, closely related to pyrazole carboxylic acids, are utilized in various multifunctional applications, demonstrating significant biological effects, particularly in anticancer activity. The current review discusses pyrazoline derivatives' patent literature from 2000 to 2021, emphasizing their potential in anticancer research (Ray et al., 2022).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, while structurally distinct, shares similarities with pyrazole carboxylic acid derivatives in terms of the heterocyclic foundation and potential biological activities. It has been a significant building block in drug discovery, displaying a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This review provides insights into synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their extensive biological properties, indicating the untapped potential of this scaffold in drug development (Cherukupalli et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Future research on this compound could involve studying its potential biological activities, given that many pyrazole derivatives have demonstrated various types of biological activity. Additionally, further studies could explore its physical and chemical properties, as well as potential applications in fields such as medicinal chemistry .
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)7-4-12-13-10(7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNQBILYGVUVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



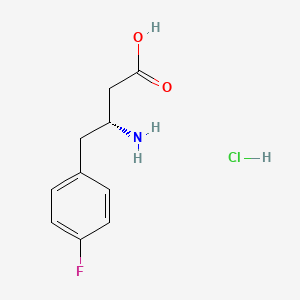
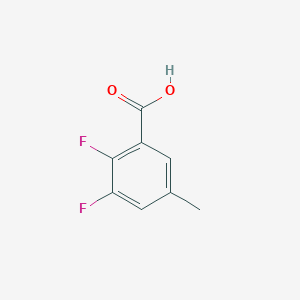
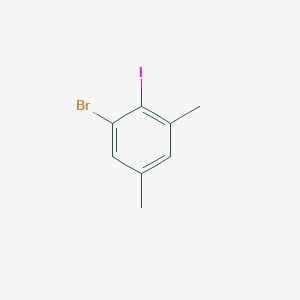


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)
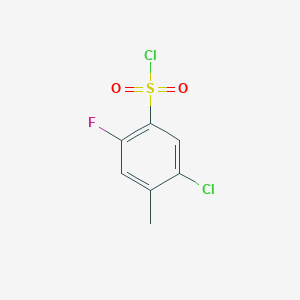
![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)

